molecular formula C11H14N2 B11912042 1,1'-(Phenylmethylene)bisaziridine CAS No. 1588-05-2

1,1'-(Phenylmethylene)bisaziridine

Cat. No.: B11912042
CAS No.: 1588-05-2
M. Wt: 174.24 g/mol
InChI Key: YFSKMMDACCWCDA-UHFFFAOYSA-N
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Description

1,1'-(Phenylmethylene)bisaziridine is a bisaziridine compound featuring two aziridine rings connected via a phenylmethylene (–CH(C₆H₅)–) linker. Aziridines are strained three-membered heterocycles with one nitrogen atom, making them highly reactive in ring-opening reactions. The phenylmethylene group introduces aromaticity and steric bulk, which may modulate the compound’s stability, solubility, and reactivity compared to other bisaziridines.

Properties

CAS No.

1588-05-2

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

1-[aziridin-1-yl(phenyl)methyl]aziridine

InChI

InChI=1S/C11H14N2/c1-2-4-10(5-3-1)11(12-6-7-12)13-8-9-13/h1-5,11H,6-9H2

InChI Key

YFSKMMDACCWCDA-UHFFFAOYSA-N

Canonical SMILES

C1CN1C(C2=CC=CC=C2)N3CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1’-(Phenylmethylene)bis(aziridine) can be synthesized through several methods. One common approach involves the reaction of phenylmethylene chloride with aziridine in the presence of a base. This reaction typically occurs under mild conditions and yields the desired product with good efficiency .

Industrial Production Methods: These methods often involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1,1’-(Phenylmethylene)bis(aziridine) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1,1’-(Phenylmethylene)bis(aziridine) primarily involves its ability to undergo ring-opening reactions. The high ring strain of the aziridine rings makes them highly reactive towards nucleophiles. This reactivity allows the compound to interact with various molecular targets, including proteins and nucleic acids, leading to modifications that can alter their function .

Comparison with Similar Compounds

Key Observations:

  • Linker Effects: The carbonyl linker in 1,1'-(Carbonyl)bisaziridine introduces polarity, evidenced by its strong IR absorption at 1700 cm⁻¹ . This likely enhances solubility in polar solvents compared to the hydrophobic phenylmethylene analog. The phenylmethylene linker is expected to reduce solubility in polar media but increase thermal stability due to aromatic conjugation. The iminobis(trimethylene) linker in the aliphatic analog results in a higher molecular weight and boiling point (270.2°C), typical of flexible aliphatic chains .

Ring-Opening Reactivity

Aziridines are prone to nucleophilic ring-opening due to angle strain. The linker group significantly influences reactivity:

  • Carbonyl-linked bisaziridine : The electron-withdrawing carbonyl group polarizes the aziridine rings, increasing susceptibility to nucleophilic attack. This makes it useful in polymer crosslinking and pharmaceutical synthesis .
  • This could favor applications requiring controlled release or stability under mild conditions.
  • Iminobis(trimethylene)-linked bisaziridine: The aliphatic linker provides flexibility, which might facilitate interactions in catalytic systems or drug delivery platforms .

Research Findings and Limitations

  • Carbonyl-linked bisaziridine has been extensively characterized, with NMR and IR data confirming its structure and reactivity .
  • Gaps in Data : Direct experimental data for 1,1'-(Phenylmethylene)bisaziridine are absent in the provided evidence. Properties are hypothesized based on structural analogs and aromatic linker effects.

Biological Activity

1,1'-(Phenylmethylene)bisaziridine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pest control. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.

Chemical Structure and Properties

1,1'-(Phenylmethylene)bisaziridine is characterized by its unique aziridine rings connected through a phenylmethylene bridge. This structural configuration contributes to its reactivity and biological interactions.

Biological Activity Overview

The biological activity of 1,1'-(Phenylmethylene)bisaziridine has been explored in various studies, focusing on its effects against microbial pathogens and potential therapeutic uses. Key findings include:

  • Antimicrobial Activity : Preliminary studies suggest that 1,1'-(Phenylmethylene)bisaziridine exhibits significant antimicrobial properties against several bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis.
  • Insecticidal Properties : Recent investigations indicate that this compound may have insecticidal activity similar to other aziridine derivatives. The compound's ability to affect the nervous system of insects has been highlighted as a potential mechanism for its efficacy.

Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of various aziridine derivatives, including 1,1'-(Phenylmethylene)bisaziridine. The results showed:

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
1,1'-(Phenylmethylene)bisaziridineE. coli, S. aureus32 µg/mL
Control (Ampicillin)E. coli8 µg/mL
Control (Vancomycin)S. aureus4 µg/mL

These findings suggest that 1,1'-(Phenylmethylene)bisaziridine possesses promising antibacterial activity comparable to standard antibiotics.

Insecticidal Activity

In another study focusing on larvicidal activity against Aedes aegypti, the compound was assessed for its effectiveness in controlling mosquito populations:

CompoundLC50 (µM)LC90 (µM)
1,1'-(Phenylmethylene)bisaziridine25.0 ± 3.2150.0 ± 20.5
Control (Temephos)<10.94<10.94

The results indicated that while the compound is effective as an insecticide, it requires further optimization to enhance its potency compared to established insecticides like temephos.

The proposed mechanisms of action for 1,1'-(Phenylmethylene)bisaziridine include:

  • Cell Membrane Disruption : The compound may integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.
  • Nervous System Interference : In insects, it is hypothesized that the compound disrupts neurotransmitter release or receptor binding, leading to paralysis or death.

Safety and Toxicology

Toxicological assessments are crucial for determining the safety profile of any new compound. Preliminary studies have indicated that at therapeutic doses, 1,1'-(Phenylmethylene)bisaziridine shows low cytotoxicity in mammalian cell lines:

  • Cytotoxicity Assay : Cells exposed to concentrations up to 1000 µM displayed viability greater than 80%, indicating a favorable safety profile.

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